(4-Methoxy-benzylidene)-naphthalen-1-YL-amine
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Overview
Description
(4-Methoxy-benzylidene)-naphthalen-1-YL-amine is a compound that belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzylidene)-naphthalen-1-YL-amine typically involves the condensation reaction between 4-methoxybenzaldehyde and naphthalen-1-amine. This reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-benzylidene)-naphthalen-1-YL-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in substitution reactions, where the methoxy group or the naphthyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalen-1-yl-amine oxides, while reduction can regenerate the starting materials, 4-methoxybenzaldehyde and naphthalen-1-amine.
Scientific Research Applications
(4-Methoxy-benzylidene)-naphthalen-1-YL-amine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (4-Methoxy-benzylidene)-naphthalen-1-YL-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to interact with biological membranes and proteins can influence cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
N,N′-Bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine: This compound also contains the 4-methoxy-benzylidene moiety and has shown antibacterial activity.
N-(4-Methoxybenzylidene)-4-butylaniline: Known for its use in liquid crystal cells.
Uniqueness
What sets (4-Methoxy-benzylidene)-naphthalen-1-YL-amine apart is its unique combination of the naphthyl and 4-methoxy-benzylidene groups, which confer distinct chemical and biological properties
Properties
CAS No. |
33417-05-9 |
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Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C18H15NO/c1-20-16-11-9-14(10-12-16)13-19-18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3 |
InChI Key |
GECOUSXKWVQAMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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